Lavanducyanin

描述

属性

CAS 编号 |

122228-60-8 |

|---|---|

分子式 |

C22H24N2O |

分子量 |

332.4 g/mol |

IUPAC 名称 |

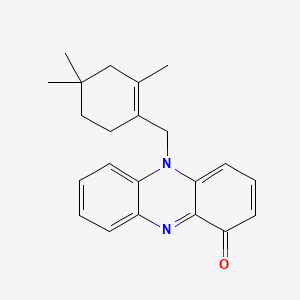

5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one |

InChI |

InChI=1S/C22H24N2O/c1-15-13-22(2,3)12-11-16(15)14-24-18-8-5-4-7-17(18)23-21-19(24)9-6-10-20(21)25/h4-10H,11-14H2,1-3H3 |

InChI 键 |

AMQJGKJHNQVSQU-UHFFFAOYSA-N |

SMILES |

CC1=C(CCC(C1)(C)C)CN2C3=CC=CC=C3N=C4C2=CC=CC4=O |

规范 SMILES |

CC1=C(CCC(C1)(C)C)CN2C3=CC=CC=C3N=C4C2=CC=CC4=O |

外观 |

Solid powder |

其他CAS编号 |

122228-60-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lavanducyanin; WS 9659A; WS-9659A; WS9659A. |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Lavanducyanin belongs to a broader class of halogenated phenazine meroterpenoids. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

2.1.1 Marinocyanins

Marinocyanins (A–F) are brominated phenazinone meroterpenoids produced by marine Streptomyces strains (MAR4 clade). Unlike this compound, they lack the cyclolavandulyl group and instead feature a brominated phenazinone core with varying isoprenoid side chains .

- Halogenation : Bromination occurs at C2 or C7 positions, contrasting with this compound’s C2 selectivity .

- Bioactivity: Marinocyanins show cytotoxicity (IC₅₀ = 0.1–10 µM) but weaker NFκB inhibition compared to this compound .

2.1.2 Pyocyanin

Pyocyanin, a non-halogenated phenazine from Pseudomonas aeruginosa, shares a phenazine core but lacks terpenoid modifications .

- Function : Acts as a redox-active toxin, inducing oxidative stress in host cells. This compound’s antitumor mechanism differs, relying on apoptosis induction via COX/NFκB pathways .

2.1.3 WS-9659 A/B

These this compound derivatives feature chlorine (WS-9659B) or bromine (WS-9659A) at C2.

- Synthesis : Chemically synthesized using NCS/NBS, yielding lower regioselectivity (≤40%) compared to LvcH-mediated halogenation (54% yield for WS-9659B) .

- Activity : WS-9659A inhibits testosterone 5α-reductase, a target distinct from this compound’s anticancer effects .

Functional Analogues

2.2.1 Phenazinomycin

A phenazine-quinone hybrid with antitumor activity.

- Structure: Lacks halogenation and terpenoid moieties, reducing bioavailability compared to this compound .

- Mechanism : Disrupts mitochondrial function, unlike this compound’s dual COX/NFκB inhibition .

2.2.2 Barminomycin

An anthracycline-phenazine hybrid.

- Halogenation: Non-halogenated; relies on intercalation for DNA damage, contrasting with this compound’s enzyme-targeted activity .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Halogenation Efficiency

Key Research Findings

Regioselectivity: LvcH’s C2 specificity outperforms chemical methods (NBS/NCS), which produce polyhalogenated byproducts . Marine VHPOs in marinocyanin biosynthesis lack similar control, leading to mixed halogenation .

Bioactivity Enhancement: C2 halogenation in this compound derivatives improves COX-2 inhibition (10-fold vs. non-halogenated phenazines) and apoptosis induction .

Ecological Relevance : this compound’s brominated derivatives are more prevalent in marine environments due to bromide abundance, aligning with MAR4 Streptomyces ecology .

准备方法

Fermentation Process

Lavanducyanin is naturally synthesized by Streptomyces sp. CL190 during aerobic fermentation. The production medium typically contains glucose (2.5%), soybean meal (1.5%), dry yeast (0.2%), and calcium carbonate (0.4%), adjusted to pH 6.2. Fermentation occurs at 27°C with vigorous aeration (30 L/min) and agitation (400 rpm) over 28 hours. These conditions optimize secondary metabolite production while maintaining bacterial viability.

Extraction and Purification

Post-fermentation, the mycelium is separated via centrifugation and subjected to acetone extraction under alkaline conditions (pH 10). The crude extract undergoes sequential liquid-liquid partitioning:

- Ethyl acetate (EtOAc) extraction at pH 10 to isolate basic compounds.

- Acidic aqueous extraction (pH 3) to remove impurities.

- Final EtOAc extraction at pH 10 to concentrate this compound.

Chromatographic purification involves:

- Silica gel column chromatography with a CHCl₃:MeOH (50:1) gradient.

- Sephadex LH-20 size exclusion chromatography using CHCl₃:MeOH (1:1).

This multi-step process yields this compound as a blue powder (19.3 mg from 30 L broth), highlighting the challenges of low natural abundance.

Chemical Synthesis Approaches

Oxidative Condensation of Pyrogallol and Benzene-1,2-diamine

Kohatsu et al. (2019) developed a scalable route to this compound’s phenazinone core via oxidative condensation. Pyrogallol reacts with N-alkylated benzene-1,2-diamine under an oxygen atmosphere, forming the phenazine skeleton in a single step (Figure 1). This method achieves regioselectivity through electronic modulation of the diamine substituents.

Key reaction conditions :

Regioselective Halogenation

The natural product’s C2-halogenated derivatives (e.g., marinocyanins) are synthesized using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For this compound:

- Bromination : NBS (1 equiv) in tetrahydrofuran (THF) at 0°C for 2 hours yields C2-brominated products.

- Chlorination : NCS under similar conditions leads to C4 chlorination, deviating from enzymatic selectivity.

Limitation : Chemical halogenation often produces polyhalogenated byproducts, necessitating rigorous purification.

Chemoenzymatic Halogenation Strategies

This compound Halogenase (LvcH) Characterization

The 2024 discovery of LvcH , a vanadium-dependent chloroperoxidase, revolutionized regioselective halogenation. Recombinantly expressed in E. coli BL21(DE3), LvcH is purified via immobilized metal affinity chromatography (IMAC) and size exclusion chromatography, confirming its homodimeric structure.

Enzymatic reaction components :

Comparative Analysis: Enzymatic vs. Chemical Halogenation

| Parameter | LvcH Enzymatic Halogenation | Chemical Halogenation (NCS/NBS) |

|---|---|---|

| Regioselectivity | C2-specific chlorination | Mixed C2/C4 products |

| Reaction Time | 15 minutes | 5–12 hours |

| Byproducts | Minimal | Polyhalogenated derivatives |

| Isolated Yield | 54% (2 ) | 30–45% |

LvcH’s superiority lies in its ability to avoid overhalogenation, even with excess H₂O₂ and halides.

Analytical Characterization Techniques

Spectroscopic Profiling

Chromatographic Purity Assessment

Ultra-performance liquid chromatography (UPLC) confirms >95% purity for enzymatically synthesized this compound, compared to 70–80% for chemical analogs.

常见问题

Q. What biochemical mechanisms underlie Lavanducyanin's anti-inflammatory activity?

this compound demonstrates potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. At 50 μM, it inhibits NO by 97 ± 0.7% and PGE2 by 80.6 ± 18.4%, with an IC50 of 0.63 ± 0.16 μM for PGE2 inhibition. This suggests its activity targets enzymatic pathways like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Researchers should validate these targets using enzyme activity assays and Western blotting for protein expression analysis .

Q. Which experimental assays are commonly used to evaluate this compound's bioactivity?

Standard assays include:

- NO inhibition : Measured via Griess reagent in lipopolysaccharide (LPS)-stimulated macrophages.

- PGE2 quantification : ELISA or LC-MS/MS to assess COX-2 pathway modulation.

- Cell viability : MTT or resazurin assays to differentiate cytotoxic vs. cytostatic effects (e.g., 58.3 ± 4.6% cell survival at 50 μM) . Ensure controls (e.g., resveratrol) and dose-response curves are included to confirm specificity.

Q. What cellular models are appropriate for studying this compound's therapeutic potential?

Primary or immortalized macrophage lines (e.g., RAW 264.7) are widely used for inflammation studies due to their responsiveness to LPS. For cancer-related research, consider cell lines with dysregulated inflammatory pathways (e.g., HT-29 colon cancer cells). Always include replicates (n ≥ 3) and validate findings across multiple models to reduce bias .

Advanced Research Questions

Q. How can researchers optimize this compound's synthesis to improve yield and purity?

While synthesis protocols are not detailed in the provided evidence, methodological improvements could involve:

- Chromatographic purification : Use HPLC with UV/Vis detection to isolate this compound from marine-derived extracts.

- Stability testing : Assess degradation under varying pH, temperature, and light conditions via LC-MS.

- Stereochemical analysis : Employ NMR and X-ray crystallography to confirm structural integrity .

Q. How should contradictory data on this compound's cytotoxicity be resolved?

Contradictions in cytotoxicity (e.g., 58.3% cell survival vs. 68.9% for analog compounds) may arise from differences in cell type, exposure time, or assay sensitivity. To address this:

Q. What strategies can mitigate variability in this compound's PGE2 inhibition data?

The high variability (80.6 ± 18.4% inhibition) suggests technical or biological noise. Mitigation approaches include:

- Technical replicates : Perform assays in triplicate with independent cell preparations.

- Pathway-specific inhibitors : Use COX-2 inhibitors (e.g., celecoxib) as positive controls.

- Time-course experiments : Determine optimal treatment duration to minimize off-target effects .

Q. How can researchers design studies to explore this compound's long-term effects?

- Chronic exposure models : Use in vivo rodent studies with longitudinal inflammation markers (e.g., serum cytokines).

- Transcriptomic profiling : RNA-seq to identify sustained changes in inflammatory gene networks.

- Toxicology screening : Monitor organ-specific toxicity via histopathology and serum biochemistry .

Methodological Frameworks for this compound Research

What frameworks ensure rigorous research question formulation?

Apply the FINER criteria :

- Feasible : Align scope with available resources (e.g., synthesis capabilities).

- Novel : Investigate understudied mechanisms (e.g., this compound’s impact on NF-κB signaling).

- Ethical : Prioritize in vitro models before animal testing.

- Relevant : Link findings to broader therapeutic goals (e.g., cancer chemoprevention) .

Data Presentation and Analysis

Q. How should researchers present this compound's bioactivity data?

Include structured tables for clarity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。